Cas no 2639410-99-2 (4-(4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylthiophene-3-carboxylic acid)
4-(4-클로로페닐)-2-({(9H-플루오렌-9-일)메톡시카르보닐}아미노)-5-메틸티오펜-3-카르복실산은 유기 합성 및 의약품 개발에서 중요한 중간체로 사용되는 화합물입니다. 이 화합물은 플루오레닐메톡시카르보닐(Fmoc) 보호기를 포함하여 펩타이드 합성 시 아민기의 선택적 보호가 가능합니다. 또한, 티오펜 고리와 클로로페닐 기는 약리활성 연구에 유용한 구조적 특징을 제공합니다. 고순도 및 안정성으로 반복적인 실험 조건에서도 신뢰할 수 있는 결과를 보장하며, 다양한 용매에 대한 용해성은 반응 설계의 유연성을 높입니다. 특히, 표적 분자 기능화 및 생체 활성 물질 개발에 효과적으로 활용됩니다.

2639410-99-2 structure
상품 이름:4-(4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylthiophene-3-carboxylic acid
4-(4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylthiophene-3-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 2639410-99-2
- 4-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylthiophene-3-carboxylic acid
- EN300-27724136
- 4-(4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylthiophene-3-carboxylic acid
-
- 인치: 1S/C27H20ClNO4S/c1-15-23(16-10-12-17(28)13-11-16)24(26(30)31)25(34-15)29-27(32)33-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14H2,1H3,(H,29,32)(H,30,31)
- InChIKey: WMBNJVGBSSAQJR-UHFFFAOYSA-N
- 미소: ClC1C=CC(=CC=1)C1=C(C)SC(=C1C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
계산된 속성
- 정밀분자량: 489.0801570g/mol
- 동위원소 질량: 489.0801570g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 5
- 중원자 수량: 34
- 회전 가능한 화학 키 수량: 6
- 복잡도: 722
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 7.4
- 토폴로지 분자 극성 표면적: 104Ų
4-(4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylthiophene-3-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27724136-5.0g |
4-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylthiophene-3-carboxylic acid |
2639410-99-2 | 95.0% | 5.0g |
$4517.0 | 2025-03-20 | |
Enamine | EN300-27724136-0.05g |
4-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylthiophene-3-carboxylic acid |
2639410-99-2 | 95.0% | 0.05g |
$1308.0 | 2025-03-20 | |
Enamine | EN300-27724136-0.1g |
4-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylthiophene-3-carboxylic acid |
2639410-99-2 | 95.0% | 0.1g |
$1371.0 | 2025-03-20 | |
Enamine | EN300-27724136-2.5g |
4-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylthiophene-3-carboxylic acid |
2639410-99-2 | 95.0% | 2.5g |
$3051.0 | 2025-03-20 | |
Enamine | EN300-27724136-1.0g |
4-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylthiophene-3-carboxylic acid |
2639410-99-2 | 95.0% | 1.0g |
$1557.0 | 2025-03-20 | |
Enamine | EN300-27724136-5g |
4-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylthiophene-3-carboxylic acid |
2639410-99-2 | 5g |
$4517.0 | 2023-09-10 | ||
Enamine | EN300-27724136-0.25g |
4-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylthiophene-3-carboxylic acid |
2639410-99-2 | 95.0% | 0.25g |
$1432.0 | 2025-03-20 | |
Enamine | EN300-27724136-10.0g |
4-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylthiophene-3-carboxylic acid |
2639410-99-2 | 95.0% | 10.0g |
$6697.0 | 2025-03-20 | |
Enamine | EN300-27724136-10g |
4-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylthiophene-3-carboxylic acid |
2639410-99-2 | 10g |
$6697.0 | 2023-09-10 | ||
Enamine | EN300-27724136-0.5g |
4-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylthiophene-3-carboxylic acid |
2639410-99-2 | 95.0% | 0.5g |
$1495.0 | 2025-03-20 |
4-(4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylthiophene-3-carboxylic acid 관련 문헌
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
2639410-99-2 (4-(4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylthiophene-3-carboxylic acid) 관련 제품
- 620-45-1(2,6-Dichloroindophenol sodium salt)
- 1784796-08-2(Benzenamine, 4-(difluoromethyl)-2-fluoro-)
- 1002032-55-4(4-(3-methoxypropyl)-5-(3-methyl-1H-pyrazol-1-yl)methyl-4H-1,2,4-triazole-3-thiol)
- 1203461-96-4(5-Iodo-2'-C-Methyl uridine)
- 1805538-82-2(3-(Difluoromethyl)-2-hydroxy-4-methoxy-5-methylpyridine)
- 1155270-72-6(7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline)
- 2229580-70-3(1-(3-fluoro-2-methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid)
- 126617-67-2(N-(4-Aminobutyl)tetradecanamide)
- 1703998-94-0(methyl 2-(pent-1-yn-3-yl)aminopyridine-4-carboxylate)
- 2231664-80-3(2-[(1R)-3,3-difluorocyclohexyl]acetic acid)
추천 공급업체
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량

Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량

Hubei Henglvyuan Technology Co., Ltd
골드 회원
중국 공급자
대량
Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
중국 공급자
시약

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
중국 공급자
대량